Cas no 1436103-79-5 (N-[2-[(6-Fluoro-3-pyridinyl)carbonyl]-1,2,3,4-tetrahydro-5-isoquinolinyl]acetamide)

N-[2-[(6-Fluoro-3-pyridinyl)carbonyl]-1,2,3,4-tetrahydro-5-isoquinolinyl]acetamide is a fluorinated pyridinyl-substituted tetrahydroisoquinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a fluoro-pyridine carbonyl moiety linked to a tetrahydroisoquinoline core, modified by an acetamide group, which may enhance binding affinity and metabolic stability. This compound is of interest due to its potential as a scaffold for developing bioactive molecules, particularly in targeting neurological or inflammatory pathways. The fluorine substitution can improve pharmacokinetic properties, while the rigid tetrahydroisoquinoline framework offers conformational restraint for selective interactions. Suitable for exploratory synthesis and structure-activity relationship studies in drug discovery.
N-[2-[(6-Fluoro-3-pyridinyl)carbonyl]-1,2,3,4-tetrahydro-5-isoquinolinyl]acetamide structure
1436103-79-5 structure
Product Name:N-[2-[(6-Fluoro-3-pyridinyl)carbonyl]-1,2,3,4-tetrahydro-5-isoquinolinyl]acetamide
CAS No:1436103-79-5
MF:C17H16FN3O2
MW:313.326247215271
CID:5403586
PubChem ID:71984506
Update Time:2025-10-29

N-[2-[(6-Fluoro-3-pyridinyl)carbonyl]-1,2,3,4-tetrahydro-5-isoquinolinyl]acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-[(6-Fluoro-3-pyridinyl)carbonyl]-1,2,3,4-tetrahydro-5-isoquinolinyl]acetamide
    • Inchi: 1S/C17H16FN3O2/c1-11(22)20-15-4-2-3-13-10-21(8-7-14(13)15)17(23)12-5-6-16(18)19-9-12/h2-6,9H,7-8,10H2,1H3,(H,20,22)
    • InChI Key: AUUFCIXMIZLTJM-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC2=C1CCN(C(C1=CC=C(F)N=C1)=O)C2)(=O)C

Experimental Properties

  • Density: 1.334±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 586.3±50.0 °C(Predicted)
  • pka: 14.79±0.20(Predicted)

N-[2-[(6-Fluoro-3-pyridinyl)carbonyl]-1,2,3,4-tetrahydro-5-isoquinolinyl]acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26611972-0.05g
N-[2-(6-fluoropyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]acetamide
1436103-79-5 95.0%
0.05g
$647.0 2025-03-20
Enamine
EN300-26611972-0.1g
N-[2-(6-fluoropyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]acetamide
1436103-79-5 95.0%
0.1g
$678.0 2025-03-20
Enamine
EN300-26611972-0.25g
N-[2-(6-fluoropyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]acetamide
1436103-79-5 95.0%
0.25g
$708.0 2025-03-20
Enamine
EN300-26611972-0.5g
N-[2-(6-fluoropyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]acetamide
1436103-79-5 95.0%
0.5g
$739.0 2025-03-20
Enamine
EN300-26611972-1g
1436103-79-5 90%
1g
$770.0 2023-09-12
Enamine
EN300-26611972-2.5g
N-[2-(6-fluoropyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]acetamide
1436103-79-5 95.0%
2.5g
$1509.0 2025-03-20
Enamine
EN300-26611972-5g
1436103-79-5 90%
5g
$2235.0 2023-09-12
Enamine
EN300-26611972-10g
1436103-79-5 90%
10g
$3315.0 2023-09-12
Enamine
EN300-26611972-10.0g
N-[2-(6-fluoropyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]acetamide
1436103-79-5 95.0%
10.0g
$3315.0 2025-03-20
Enamine
EN300-26611972-5.0g
N-[2-(6-fluoropyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]acetamide
1436103-79-5 95.0%
5.0g
$2235.0 2025-03-20

N-[2-[(6-Fluoro-3-pyridinyl)carbonyl]-1,2,3,4-tetrahydro-5-isoquinolinyl]acetamide Related Literature

Additional information on N-[2-[(6-Fluoro-3-pyridinyl)carbonyl]-1,2,3,4-tetrahydro-5-isoquinolinyl]acetamide

Introduction to N-[2-[(6-Fluoro-3-pyridinyl)carbonyl]-1,2,3,4-tetrahydro-5-isoquinolinyl]acetamide and Its Significance in Modern Medicinal Chemistry

N-[2-[(6-Fluoro-3-pyridinyl)carbonyl]-1,2,3,4-tetrahydro-5-isoquinolinyl]acetamide, a compound with the CAS number 1436103-79-5, represents a fascinating subject of study in the realm of medicinal chemistry. This compound belongs to a class of molecules that exhibit remarkable potential in the development of novel therapeutic agents. The intricate structure of this molecule, characterized by its pyridinyl and isoquinolinyl moieties, makes it a compelling candidate for further investigation.

The significance of this compound lies in its ability to interact with biological targets in a highly specific manner. The presence of a fluoro substituent at the 6-position of the pyridine ring enhances its pharmacological properties by influencing both its metabolic stability and binding affinity. This feature is particularly crucial in the design of drugs that require prolonged half-life and high target specificity.

In recent years, there has been a growing interest in isoquinoline derivatives due to their diverse biological activities. Isoquinolines are known for their role as intermediates in the synthesis of various bioactive molecules, including alkaloids and heterocyclic compounds. The compound in question, N-[2-[(6-Fluoro-3-pyridinyl)carbonyl]-1,2,3,4-tetrahydro-5-isoquinolinyl]acetamide, incorporates these structural elements to create a molecule with enhanced pharmacological potential.

The pharmacological profile of this compound has been the focus of several recent studies. Researchers have explored its interactions with various enzymes and receptors, uncovering promising activities that could lead to new therapeutic applications. For instance, preliminary studies suggest that this molecule may exhibit inhibitory effects on certain kinases and transcription factors, which are implicated in various diseases.

The synthesis of N-[2-[(6-Fluoro-3-pyridinyl)carbonyl]-1,2,3,4-tetrahydro-5-isoquinolinyl]acetamide involves a series of sophisticated organic transformations. The key steps include the formation of the amide bond between the carbonyl group and the amine moiety, as well as the introduction of the tetrahydropyrido[4,3-d]isoquinoline scaffold. These synthetic strategies require careful optimization to ensure high yields and purity.

The use of computational methods has played a pivotal role in understanding the molecular interactions of this compound. Molecular docking studies have been employed to predict how N-[2-[(6-Fluoro-3-pyridinyl)carbonyl]-1,2,3,4-tetrahydro-5-isoquinolinyl]acetamide interacts with its biological targets. These simulations have provided valuable insights into its binding mode and have helped guide further structural modifications.

In addition to its pharmacological potential, this compound also offers advantages in terms of chemical diversity. The presence of multiple functional groups allows for easy derivatization and modification, enabling researchers to tailor its properties for specific applications. This flexibility is particularly important in drug discovery pipelines where rapid iteration and optimization are essential.

The development of novel therapeutic agents often involves a multidisciplinary approach. Collaboration between chemists, biologists, and pharmacologists is crucial for translating laboratory findings into clinical applications. N-[2-[(6-Fluoro-3-pyridinyl)carbonyl]-1,2,3,4-tetrahydro-5-isoquinolinyl]acetamide serves as an excellent example of how interdisciplinary research can lead to significant advancements in medicinal chemistry.

The future prospects for this compound are promising. Ongoing research aims to further elucidate its mechanism of action and explore new therapeutic indications. With continued investigation and optimization, N-[2-[(6-Fluoro-3-pyridinyl)carbonyl]-1,2,3,4-tetrahydro-5-isoquinolinyl]acetamide could emerge as a valuable tool in the development of next-generation pharmaceuticals.

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm